

Phenylpropionic acid chemical properties and structure

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Compound of Interest

Compound Name: Phenylpropionic Acid

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Phenylpropionic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionic acid (PPA) is an unsaturated carboxylic acid featuring a phenyl group attached to a propionic acid moiety. Its unique chemical structure, containing both a carboxyl group and a carbon-carbon triple bond, makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of **phenylpropionic acid**, with a focus on its relevance to research and drug development.

Chemical Structure and Properties

Phenylpropionic acid, with the chemical formula $C_9H_8O_2$, consists of a benzene ring connected to a propionic acid chain. The presence of the alkyne and carboxylic acid functional groups dictates its chemical behavior and reactivity.

Structure:

- Systematic Name: 3-phenylprop-2-ynoic acid

- Linear Formula: $C_6H_5C\equiv CCOOH$
- SMILES: O=C(O)C#Cc1ccccc1
- InChI Key: XNERWVPQCYSMMLC-UHFFFAOYSA-N

The molecule is largely planar due to the sp -hybridized carbons of the alkyne and the sp^2 -hybridized carbons of the phenyl group and carboxylic acid.

Physicochemical Properties:

A summary of the key quantitative data for **phenylpropionic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	146.14 g/mol	[1]
Appearance	White to slightly beige crystalline powder/needles or prisms	[2]
Melting Point	135–137 °C	[2]
Boiling Point	225.74 °C (rough estimate)	[3]
Density	1.1674 g/cm ³ (rough estimate)	[3]
pKa	2.269 (at 35 °C)	[3]
Water Solubility	Sparingly soluble to freely soluble (conflicting reports)	[3][4]

Experimental Protocols

Synthesis of Phenylpropionic Acid from Ethyl α,β -Dibromo- β -phenylpropionate

This protocol is adapted from a well-established method for the synthesis of **phenylpropionic acid**.^[5]

Materials:

- Ethyl α,β -dibromo- β -phenylpropionate
- Potassium hydroxide (KOH)
- 95% Ethanol
- Concentrated hydrochloric acid (HCl)
- 20% Sulfuric acid (H₂SO₄)
- 5% Sodium carbonate (Na₂CO₃) solution
- Activated carbon (Norite)
- Carbon tetrachloride (CCl₄) for recrystallization
- Ice

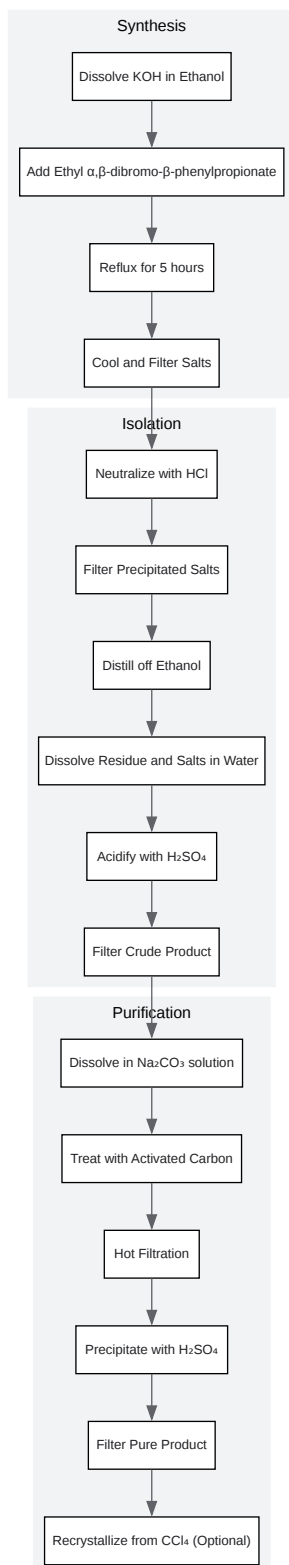
Procedure:

- Saponification and Elimination:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 4.5 moles of potassium hydroxide in 1.2 L of 95% ethanol with heating.
 - Cool the alkaline solution to 40–50 °C and add 1 mole of crude ethyl α,β -dibromo- β -phenylpropionate.
 - Once the initial exothermic reaction subsides, reflux the mixture for 5 hours on a steam bath.
 - Cool the reaction mixture and filter the precipitated salts by suction.
- Acidification and Isolation of Crude Product:
 - Neutralize the filtrate with concentrated hydrochloric acid.

- Filter the newly precipitated salts.
- Distill the filtrate until the vapor temperature reaches 95 °C to remove the ethanol.
- Combine the residue with the previously filtered salts and dissolve in 800 mL of water.
- Chill the solution by adding cracked ice to a total volume of 1.8 L.
- In an ice-water bath, stir the solution mechanically while slowly adding a 20% sulfuric acid solution until the solution is strongly acidic to litmus paper.
- Continue stirring for 20 minutes.
- Filter the precipitated crude **phenylpropionic acid** by suction and wash with four 30-mL portions of a 2% sulfuric acid solution.
- Purification:
 - Dissolve the crude acid in 1 L of a 5% sodium carbonate solution.
 - Add 20 g of activated carbon (Norite) and heat on a steam bath for 30 minutes with occasional stirring.
 - Filter the hot solution.
 - Cool the filtrate externally and add approximately 200 g of cracked ice.
 - Stir the solution mechanically while slowly adding a 20% sulfuric acid solution to precipitate the purified acid.
 - Filter the **phenylpropionic acid** by suction, wash with a small amount of 2% sulfuric acid solution, followed by a small amount of water.
 - Air-dry the product.
- Recrystallization (Optional, for higher purity):
 - The crude acid can be further purified by recrystallization from carbon tetrachloride to yield pure **phenylpropionic acid** with a melting point of 135–136 °C.[5]

Experimental Workflow for Synthesis and Purification:

Workflow for Phenylpropionic Acid Synthesis



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Caption: Workflow for the synthesis and purification of **phenylpropionic acid**.

Reactivity and Key Reactions

The reactivity of **phenylpropionic acid** is characterized by reactions of its carboxylic acid and alkyne functional groups.

Oxidation to Benzoic Acid:

Phenylpropionic acid can be oxidized to benzoic acid using strong oxidizing agents like chromic acid.[2]

General Protocol Outline:

- Dissolve **phenylpropionic acid** in a suitable solvent (e.g., aqueous acetic acid).
- Slowly add a solution of chromic acid (prepared from sodium or potassium dichromate and sulfuric acid) to the **phenylpropionic acid** solution with stirring and cooling.
- After the reaction is complete (indicated by a color change), the benzoic acid can be isolated by extraction and purified by recrystallization.

Reduction to Cinnamic Acid and Hydrocinnamic Acid:

The triple bond of **phenylpropionic acid** can be selectively reduced.

- Reduction to Cinnamic Acid ($C_6H_5CH=CHCOOH$): This partial reduction can be achieved using zinc in acetic acid.[2]

General Protocol Outline:

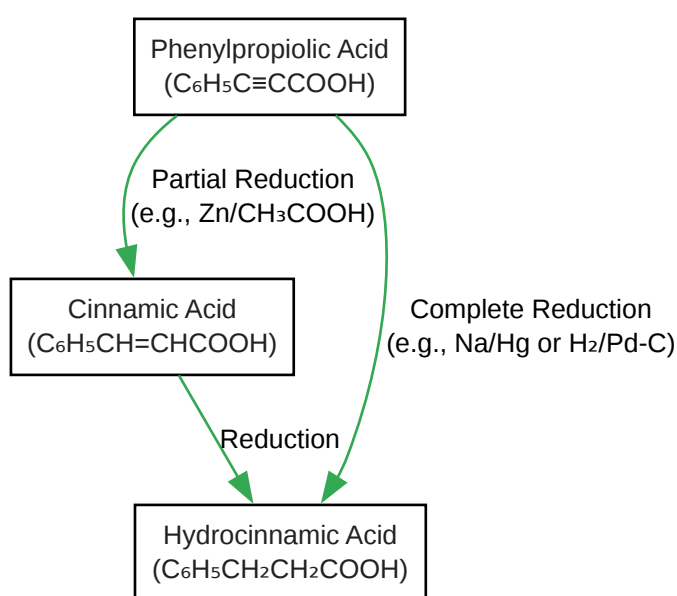
- Suspend **phenylpropionic acid** in acetic acid.
- Add zinc dust portion-wise with stirring.
- Monitor the reaction progress (e.g., by TLC).
- Upon completion, filter off the excess zinc.

- Isolate the cinnamic acid by dilution with water and subsequent filtration or extraction, followed by purification.
- Reduction to Hydrocinnamic Acid ($C_6H_5CH_2CH_2COOH$): Complete reduction of the triple bond to a single bond can be accomplished using a stronger reducing agent like sodium amalgam or through catalytic hydrogenation.[2]

General Protocol Outline (using catalytic hydrogenation):

- Dissolve **phenylpropionic acid** in a suitable solvent (e.g., ethanol).
- Add a hydrogenation catalyst (e.g., Palladium on carbon).
- Subject the mixture to a hydrogen atmosphere (at a suitable pressure) with vigorous stirring.
- After the theoretical amount of hydrogen is consumed, filter the catalyst.
- Remove the solvent under reduced pressure to obtain hydrocinnamic acid, which can be further purified.

Logical Relationship of Phenylpropionic Acid and its Reduction Products:



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Caption: Reduction pathways of **phenylpropionic acid**.

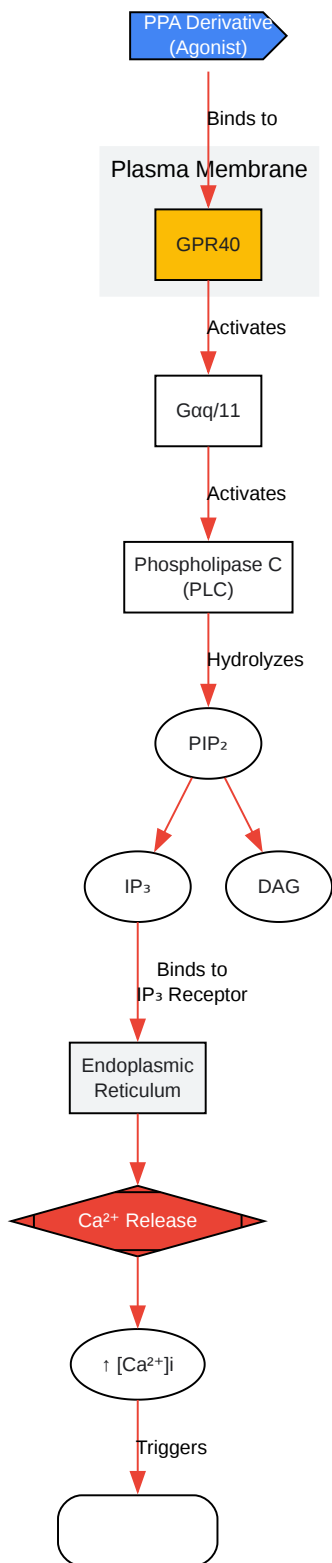
Relevance in Drug Development and Biological Systems

While **phenylpropionic acid** itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery. Notably, derivatives of **phenylpropionic acid** have been investigated as agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).^[3] GPR40 is a target for the treatment of type 2 diabetes mellitus because its activation in pancreatic β -cells potentiates glucose-stimulated insulin secretion.

GPR40 Signaling Pathway (Activated by PPA Derivatives):

The activation of GPR40 by agonists, such as certain **phenylpropionic acid** derivatives, initiates a signaling cascade within the pancreatic β -cell.

GPR40 Signaling Pathway in Pancreatic β -cells



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